6-(6-ethynyl-2-methylpyridin-3-yl)-5-(3-fluoro-4-((4-methylpyrimidin-2-yl)oxy)phenyl)-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
6-(6-ethynyl-2-methylpyridin-3-yl)-5-(3-fluoro-4-((4-methylpyrimidin-2-yl)oxy)phenyl)-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 6-(6-ethynyl-2-methylpyridin-3-yl)-5-(3-fluoro-4-((4-methylpyrimidin-2-yl)oxy)phenyl)-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of the pyrrolo[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the ethynyl and methylpyridinyl groups: This is achieved through coupling reactions using reagents such as ethynyl halides and methylpyridinyl derivatives.
Attachment of the fluoro and methylpyrimidinyl phenyl groups: This step involves substitution reactions using suitable fluorinated and pyrimidinyl phenyl compounds.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, including the use of catalysts and automated reaction systems.
Chemical Reactions Analysis
6-(6-ethynyl-2-methylpyridin-3-yl)-5-(3-fluoro-4-((4-methylpyrimidin-2-yl)oxy)phenyl)-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents such as halides or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(6-ethynyl-2-methylpyridin-3-yl)-5-(3-fluoro-4-((4-methylpyrimidin-2-yl)oxy)phenyl)-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(6-ethynyl-2-methylpyridin-3-yl)-5-(3-fluoro-4-((4-methylpyrimidin-2-yl)oxy)phenyl)-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 6-(6-ethynyl-2-methylpyridin-3-yl)-5-(3-fluoro-4-((4-methylpyrimidin-2-yl)oxy)phenyl)-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine include other pyrrolo[2,3-d]pyrimidine derivatives with different substituents. These compounds may share some chemical properties but differ in their specific activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H24FN7O |
---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
6-(6-ethynyl-2-methylpyridin-3-yl)-5-[3-fluoro-4-(4-methylpyrimidin-2-yl)oxyphenyl]-7-propan-2-ylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C28H24FN7O/c1-6-19-8-9-20(17(5)35-19)25-23(24-26(30)32-14-33-27(24)36(25)15(2)3)18-7-10-22(21(29)13-18)37-28-31-12-11-16(4)34-28/h1,7-15H,2-5H3,(H2,30,32,33) |
InChI Key |
HDJIMAHWAVBKCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)OC2=C(C=C(C=C2)C3=C(N(C4=NC=NC(=C34)N)C(C)C)C5=C(N=C(C=C5)C#C)C)F |
Origin of Product |
United States |
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